molecular formula C28H27ClNO4PS B052044 S-(N-Monomethoxytritylaminoethyl)-O-(2-chlorophenyl)phosphorothioate CAS No. 116454-97-8

S-(N-Monomethoxytritylaminoethyl)-O-(2-chlorophenyl)phosphorothioate

Cat. No. B052044
M. Wt: 540 g/mol
InChI Key: QWLMRKKHDAIOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(N-Monomethoxytritylaminoethyl)-O-(2-chlorophenyl)phosphorothioate, commonly known as MMTCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MMTCP is a phosphorothioate compound that is widely used as a DNA and RNA synthesis reagent, as well as a gene delivery agent.

Mechanism Of Action

The mechanism of action of MMTCP is based on its ability to form stable complexes with DNA and RNA. MMTCP binds to the phosphate backbone of DNA and RNA, protecting the nucleotides from degradation. This allows for the stable delivery of genetic material into cells. MMTCP has also been shown to have anti-cancer properties, which may be due to its ability to inhibit DNA synthesis.

Biochemical And Physiological Effects

MMTCP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MMTCP has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, MMTCP has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.

Advantages And Limitations For Lab Experiments

One of the major advantages of MMTCP is its ability to protect the 5’-hydroxyl group of nucleotides during DNA and RNA synthesis. This allows for the synthesis of high-quality genetic material. Additionally, MMTCP has been shown to have anti-cancer properties, which may make it a useful tool for cancer research. However, there are also limitations to the use of MMTCP. It can be toxic to cells at high concentrations, and its use as a gene delivery agent may be limited by its ability to form stable complexes with DNA and RNA.

Future Directions

There are a number of future directions for research on MMTCP. One area of interest is the development of new methods for the synthesis of MMTCP. Additionally, there is a need for further research on the mechanism of action of MMTCP, particularly with regard to its anti-cancer properties. Another area of interest is the development of new applications for MMTCP, such as its use in the treatment of inflammatory diseases. Finally, there is a need for further research on the toxicity of MMTCP, particularly with regard to its use as a gene delivery agent.

Synthesis Methods

MMTCP is synthesized by reacting 2-chlorophenyl chlorothionoformate with N-monomethoxytrityl-ethylenediamine in the presence of triethylamine. The resulting product is then treated with diisopropylaminoethanethiol to yield MMTCP. The synthesis of MMTCP is a multi-step process that requires careful attention to detail and precise reaction conditions.

Scientific Research Applications

MMTCP has a wide range of applications in scientific research. It is commonly used as a DNA and RNA synthesis reagent due to its ability to protect the 5’-hydroxyl group of nucleotides. MMTCP is also used as a gene delivery agent due to its ability to form stable complexes with DNA and RNA. These complexes can be used to deliver genetic material into cells, which can be used for gene therapy and genetic engineering.

properties

CAS RN

116454-97-8

Product Name

S-(N-Monomethoxytritylaminoethyl)-O-(2-chlorophenyl)phosphorothioate

Molecular Formula

C28H27ClNO4PS

Molecular Weight

540 g/mol

IUPAC Name

(2-chlorophenoxy)-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethylsulfanyl]phosphinic acid

InChI

InChI=1S/C28H27ClNO4PS/c1-33-25-18-16-24(17-19-25)28(22-10-4-2-5-11-22,23-12-6-3-7-13-23)30-20-21-36-35(31,32)34-27-15-9-8-14-26(27)29/h2-19,30H,20-21H2,1H3,(H,31,32)

InChI Key

QWLMRKKHDAIOEY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCSP(=O)(O)OC4=CC=CC=C4Cl

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCSP(=O)(O)OC4=CC=CC=C4Cl

Other CAS RN

116454-97-8

synonyms

MCPT
S-(N-monomethoxytritylaminoethyl)-O-(2-chlorophenyl)phosphorothioate

Origin of Product

United States

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